

Spectroscopic analysis of Pyriminobac-methyl (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyriminobac-methyl*

Cat. No.: *B118731*

[Get Quote](#)

Spectroscopic Analysis of Pyriminobac-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Pyriminobac-methyl**, a systemic herbicide. Due to the limited availability of public experimental spectra, this guide focuses on predicted data and the established methodologies for such analyses. It serves as a foundational resource for researchers and professionals involved in the characterization of this and similar molecules.

Chemical Structure and Properties

Pyriminobac-methyl (IUPAC name: methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]benzoate) is a member of the pyrimidinyloxybenzoic acid herbicides.^[1] Its structure is characterized by a substituted benzene ring linked to a dimethoxypyrimidine group and a methoxyiminoethyl group.

Molecular Formula: C₁₇H₁₉N₃O₆^{[1][2]}

Molecular Weight: 361.35 g/mol ^{[1][2]}

Chemical Structure:

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation: Predicted Mass Spectrometry Data

While experimental mass spectra for **Pyriminobac-methyl** are not readily available in the public domain, predicted data provides valuable insights into its expected mass spectrometric behavior. The monoisotopic mass is calculated to be 361.12738533 Da.^[2] The table below summarizes the predicted m/z values for various adducts of **Pyriminobac-methyl**.^[3]

Adduct Ion	Predicted m/z
$[\text{M}+\text{H}]^+$	362.13466
$[\text{M}+\text{Na}]^+$	384.11660
$[\text{M}-\text{H}]^-$	360.12010
$[\text{M}+\text{NH}_4]^+$	379.16120
$[\text{M}+\text{K}]^+$	400.09054

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of **Pyriminobac-methyl** and its fragments.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Methodology:

- Sample Preparation: A dilute solution of **Pyriminobac-methyl** is prepared in a suitable solvent such as methanol or acetonitrile.

- Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.
- Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules $[M+H]^+$ in positive ion mode or deprotonated molecules $[M-H]^-$ in negative ion mode.
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Tandem MS (MS/MS) for Fragmentation Analysis: To study the fragmentation pattern, the precursor ion of interest (e.g., $[M+H]^+$) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms (specifically 1H and ^{13}C).

Note: Experimental 1H and ^{13}C NMR data for **Pyriminobac-methyl** are not publicly available. The following tables present predicted chemical shifts based on the known structure. These predictions are generated using computational algorithms and provide an estimation of the expected spectral features.

Data Presentation: Predicted 1H NMR Spectral Data

Predicted Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~ 7.5 - 7.0	Multiplet	3H	Aromatic protons
~ 5.8	Singlet	1H	Pyrimidine C5-H
~ 3.9	Singlet	3H	OCH ₃ (ester)
~ 3.8	Singlet	6H	OCH ₃ (pyrimidine)
~ 3.7	Singlet	3H	N-OCH ₃
~ 2.1	Singlet	3H	C-CH ₃

Data Presentation: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (ppm)	Assignment
~ 170	C=O (ester)
~ 165	Pyrimidine C4, C6
~ 160	Pyrimidine C2
~ 155	C=N
~ 135 - 120	Aromatic carbons
~ 85	Pyrimidine C5
~ 55	OCH ₃ (pyrimidine)
~ 52	OCH ₃ (ester)
~ 61	N-OCH ₃
~ 15	C-CH ₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **Pyriminobac-methyl** to confirm its structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

- Sample Preparation: Approximately 5-10 mg of **Pyriminobac-methyl** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- Instrument Setup: The NMR spectrometer is tuned and shimmed to achieve a homogeneous magnetic field.
- ^1H NMR Acquisition: A standard one-pulse experiment is performed to acquire the ^1H NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR experiment (e.g., using the DEPT pulse sequence to determine the number of attached protons) is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required to achieve a good signal-to-noise ratio.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Note: Experimental IR data for **Pyriminobac-methyl** is not publicly available. The following table presents the expected characteristic IR absorption bands based on the functional groups present in its structure.

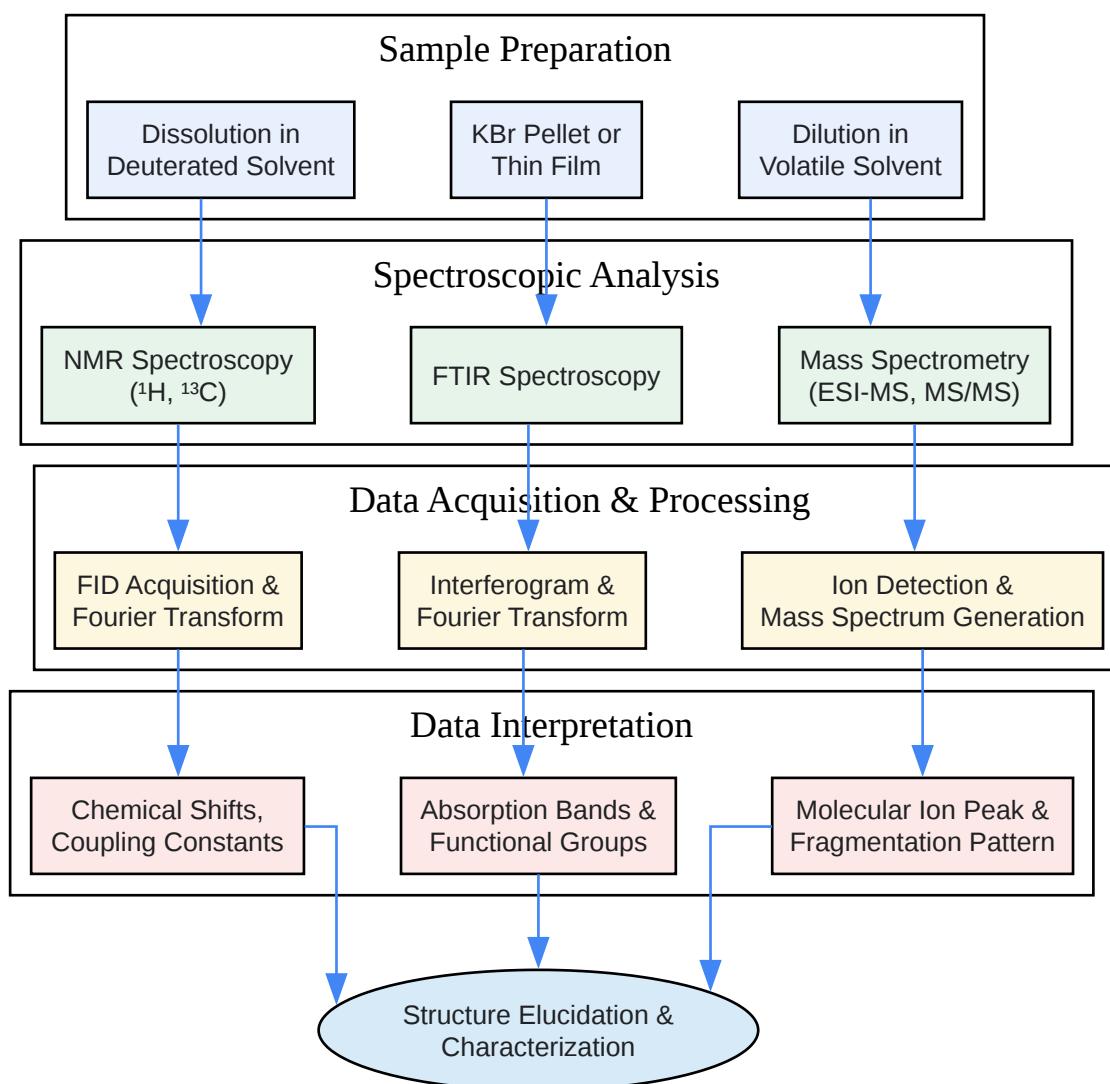
Data Presentation: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3100 - 3000	C-H stretch	Aromatic
2950 - 2850	C-H stretch	Aliphatic (CH ₃)
1730 - 1715	C=O stretch	Ester
1600 - 1450	C=C and C=N stretch	Aromatic ring, Pyrimidine ring, C=N
1250 - 1000	C-O stretch	Ester, Ether
1050 - 1000	N-O stretch	Oxime ether

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in **Pyriminobac-methyl**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.


Methodology:

- Sample Preparation:
 - KBr Pellet: A small amount of **Pyriminobac-methyl** (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Thin Film: If the sample is soluble in a volatile solvent, a concentrated solution can be prepared and a drop placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.
- Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded to subtract any contributions from the atmosphere (CO₂, H₂O) or the matrix.

- Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.
- Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Pyriminobac-methyl**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide outlines the fundamental spectroscopic techniques—Mass Spectrometry, NMR, and IR spectroscopy—for the analysis of **Pyriminobac-methyl**. While experimental data for NMR and IR are not publicly available, the provided predicted data and detailed experimental protocols offer a solid framework for researchers and scientists. The combination of these techniques provides complementary information that is essential for the unambiguous structural elucidation and characterization of **Pyriminobac-methyl** and other complex organic molecules in drug development and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Pyriminobac-methyl (C17H19N3O6) [pubchemlite.lcsb.uni.lu]
- 4. To cite this document: BenchChem. [Spectroscopic analysis of Pyriminobac-methyl (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118731#spectroscopic-analysis-of-pyriminobac-methyl-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com